molecular formula C23H23N3O5S2 B2596305 (E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-21-6

(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2596305
M. Wt: 485.57
InChI Key: OXEANOMBCPHHOC-WCWDXBQESA-N
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Description

(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Applications

A study by Mishra et al. (2019) on the synthesis, characterization, and antimicrobial activities of benzothiazole-imino-benzoic acid ligands, which are structurally related to the compound , demonstrated good antimicrobial activity against bacterial strains causing infections in the mouth, lungs, gastrointestinal tract, and nosocomial infections. This suggests potential applications in developing antimicrobial agents (Mishra et al., 2019).

Synthetic and Medicinal Chemistry

Durcik et al. (2020) discussed the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery, highlighting the versatility of benzo[d]thiazole derivatives in synthetic and medicinal chemistry. This underscores the potential of such compounds in the design and synthesis of novel pharmaceuticals (Durcik et al., 2020).

Green Synthesis Approaches

Shahvelayati et al. (2017) described a green synthesis approach for the production of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media. Their work emphasizes the importance of environmentally friendly synthesis methods for such compounds, which could be applicable to the synthesis of the compound (Shahvelayati et al., 2017).

Reactivity and Mechanistic Studies

Research by Yamamoto et al. (1989) on the reactivity of iminothiadiazolines with activated acetylenes provided insights into the competitive pathways through hypervalent sulfurane and zwitterion, offering a deeper understanding of the chemical reactivity and mechanisms of action of related compounds. This knowledge can be instrumental in the development of new synthetic strategies and the optimization of reaction conditions (Yamamoto et al., 1989).

Heterocyclic Core Development

Blunt et al. (2015) highlighted the oxidative routes to the heterocyclic cores of benzothiazole natural products, demonstrating the potential for synthesizing complex natural product analogs. This research area opens avenues for the synthesis of diverse heterocyclic compounds with significant biological activity (Blunt et al., 2015).

properties

IUPAC Name

methyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-5-13-26(14-6-2)33(29,30)18-10-7-16(8-11-18)21(27)24-23-25(3)19-12-9-17(22(28)31-4)15-20(19)32-23/h5-12,15H,1-2,13-14H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEANOMBCPHHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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